molecular formula C13H13N3O4 B2534470 N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899743-92-1

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2534470
CAS No.: 899743-92-1
M. Wt: 275.264
InChI Key: HAAKAVKRSIHNQO-UHFFFAOYSA-N
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Description

N1-(Isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by an isoxazole ring at the N1 position and a 2-methoxybenzyl group at the N2 position. The isoxazole moiety (a five-membered heterocycle with oxygen and nitrogen) and the 2-methoxybenzyl group likely influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-10-5-3-2-4-9(10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKAVKRSIHNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride, followed by the introduction of the methoxybenzyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isoxazole ring and methoxybenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Flavor-Enhancing Oxalamides

Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4)

  • Key Features :
    • N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).
    • N2: Pyridin-2-yl ethyl (heteroaromatic substituent).
  • Applications: Approved globally as an umami flavor enhancer (Savorymyx® UM33) to reduce monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Safety: NOEL (No Observed Adverse Effect Level) in rats: 100 mg/kg body weight/day .
  • Metabolism : Likely undergoes hydrolysis and oxidation of alkyl/aryl groups .

Comparison with Target Compound :

  • The 2-methoxybenzyl group (vs. 2,4-dimethoxybenzyl) may reduce electron-donating effects, impacting solubility or metabolic stability .

Antiviral and Enzyme-Inhibiting Oxalamides

Compound : N1-(4-Chlorophenyl)-N2-((5-(Hydroxymethyl)-4-Methylthiazol-2-yl)(Pyrrolidin-2-yl)Methyl)Oxalamide (Compound 14, )

  • Key Features :
    • N1: 4-Chlorophenyl (halogenated aromatic group).
    • N2: Thiazole-pyrrolidine hybrid (heterocyclic and aliphatic substituents).
  • Applications : Investigated as an HIV entry inhibitor targeting the CD4-binding site.

Compound : N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)-Oxalamide (Compound 28, )

  • Key Features :
    • N1: 3-Chloro-4-fluorophenyl (di-halogenated aromatic group).
    • N2: 4-Methoxyphenethyl (methoxy-substituted aromatic with ethyl linker).
  • Applications : Inhibitor of stearoyl coenzyme A desaturase (SCD), a metabolic enzyme linked to cancer and obesity .

Comparison with Target Compound :

  • The target compound lacks halogen substituents, which are critical for enzyme inhibition in analogues like Compound 26.

Coordination Chemistry and Material Science Analogues

Compound : N1-(2-Carboxyphenyl)-N2-(2-Hydroxyethyl)Oxalamide (H3obea, )

  • Key Features :
    • N1: 2-Carboxyphenyl (acidic functional group).
    • N2: 2-Hydroxyethyl (polar aliphatic group).
  • Applications : Ligand for copper-based coordination polymers with tunable magnetic properties .

Comparison with Target Compound :

  • The target compound’s isoxazole and 2-methoxybenzyl groups lack the carboxylate/hydroxy coordination sites critical for metal binding in H3obea.

Regulatory and Metabolic Profiles of Analogues

Key Findings from Regulatory Assessments () :

  • Oxalamides like S336 are metabolized via hydrolysis, oxidation, and glucuronidation, with high-capacity pathways minimizing toxicity risks.
  • Structural analogues (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) share similar NOEL values (100 mg/kg/day) due to conserved metabolic pathways .

Implications for Target Compound :

  • The 2-methoxybenzyl and isoxazole groups may undergo analogous hydrolysis/oxidation, suggesting a favorable safety profile. However, absence of direct toxicological data necessitates caution .

Data Tables: Structural and Functional Comparison

Compound Name N1 Substituent N2 Substituent Key Application Notable Properties/Data References
N1-(Isoxazol-3-yl)-N2-(2-Methoxybenzyl)Oxalamide Isoxazol-3-yl 2-Methoxybenzyl Potential flavor/drug Hypothesized metabolic stability via hydrolysis N/A
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-yl ethyl Umami flavor enhancer NOEL: 100 mg/kg/day; FEMA 4233
N1-(4-Chlorophenyl)-N2-((5-(Hydroxymethyl)-4-Methylthiazol-2-yl)Oxalamide 4-Chlorophenyl Thiazole-pyrrolidine hybrid HIV entry inhibition LC-MS m/z: 409.28 (M+H+)
N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl SCD enzyme inhibition ¹H NMR (DMSO-d6): δ 10.89 (br s, 1H)
N1-(2-Carboxyphenyl)-N2-(2-Hydroxyethyl)Oxalamide (H3obea) 2-Carboxyphenyl 2-Hydroxyethyl Coordination polymer ligand Forms 2D frameworks with Cu(II) ions

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C13H13N3O4
  • Molecular Weight : 275.26 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slightly soluble in water
  • Melting Point : 254-256 °C

The compound is characterized by the presence of an isoxazole ring and a methoxybenzyl group, which contribute to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may act on specific receptors that regulate cellular proliferation and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Similar compounds with isoxazole rings have shown promise in inhibiting cancer cell proliferation and invasion, particularly in triple-negative breast cancer (TNBC) models .
  • Anti-inflammatory Effects : Isoxazole derivatives have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

  • Inhibition of Cancer Cell Invasion :
    • A study demonstrated that compounds containing isoxazole rings significantly inhibited the invasiveness of MDA-MB-231 TNBC cells. This was linked to decreased expression of matrix metalloproteinase (MMP)-9, which is crucial for cancer cell invasion .
  • Apoptotic Induction :
    • In experiments involving TNBC cells, treatment with similar isoxazole compounds led to increased apoptosis, indicated by elevated levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamideStructureAnticancer, Anti-inflammatory
CM2-II-173StructureInhibits TNBC cell invasion
FTY720StructureS1P receptor antagonist

The structural uniqueness of this compound allows it to exhibit distinct biological properties compared to other similar compounds.

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